Home > Products > Screening Compounds P57306 > (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine -

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

Catalog Number: EVT-13274139
CAS Number:
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine, also known as (S)-N,N-dimethyl-2-pyrrolidin-2-ylethanamine, is a chiral amine compound characterized by the presence of a pyrrolidine ring attached to an ethanamine backbone. This compound is significant in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The compound's structure allows for interactions with various neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders.

Source and Classification

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is classified as a tertiary amine and falls under the category of alkaloids. Its chemical formula is C8H20N2C_8H_{20}N_2, and it has a molecular weight of approximately 158.26 g/mol. The compound is often studied for its potential effects on the central nervous system and its applications in organic synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine typically involves several key steps:

  1. Formation of Pyrrolidine: The initial step often involves the reaction of 2-pyrrolidone with a suitable reagent to form N-benzyl-2-pyrrolidone.
  2. Dimethylation: The next step involves the introduction of two methyl groups to form the dimethylated product.
  3. Purification: The resulting compound is purified through crystallization or chromatography to achieve the desired purity level.

For example, one method includes reacting 2-pyrrolidone with dimethylamine in the presence of an acid catalyst, followed by purification steps to isolate (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine .

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine features a pyrrolidine ring connected to an ethanamine chain, which includes two methyl groups attached to the nitrogen atom. The stereochemistry at the chiral center is crucial for its biological activity.

  • Chemical Formula: C8H20N2C_8H_{20}N_2
  • Molecular Weight: 158.26 g/mol
  • Structural Representation:
CN C CC C H 1NCCC1\text{CN C CC C H 1NCCC1}

This structure indicates that the compound has potential for specific receptor interactions due to its chiral nature .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form N-oxides, which may have different biological activities.
  2. Reduction: Reduction reactions can yield different amine derivatives.
  3. Substitution Reactions: Nucleophilic substitution can introduce various functional groups onto the pyrrolidine ring.

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Mechanism of Action

Process and Data

The mechanism of action of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine involves its interaction with neurotransmitter receptors in the central nervous system. Research indicates that this compound may modulate receptor activity, influencing signaling pathways related to mood regulation and cognitive function. Binding affinity studies have shown its potential interactions with various neurotransmitter systems, suggesting therapeutic implications for conditions such as depression and anxiety .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine include:

  • Appearance: Typically exists as a colorless liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and methanol.

Chemical properties include:

  • Boiling Point: Not readily available but expected to be low due to its amine nature.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions .
Applications

Scientific Uses

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine has several notable applications:

  1. Medicinal Chemistry: It is studied for its potential therapeutic effects on neurological disorders due to its ability to interact with neurotransmitter systems.
  2. Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical development.
  3. Research Tool: Utilized in studies exploring receptor interactions and drug design .

This compound's unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Introduction to (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine in Contemporary Research

Historical Context and Discovery Milestones in Chiral Amine Synthesis

The synthesis of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine exemplifies significant advances in stereoselective amine production methodologies. While its specific discovery timeline remains undocumented in available literature, its emergence parallels key developments in chiral amine synthesis during the late 20th and early 21st centuries. Two principal synthetic strategies have been developed for its production, both leveraging modern asymmetric techniques to control the critical (S)-stereocenter [6]:

  • Reductive Amination: This approach utilizes a ketone precursor, typically (S)-1-(pyrrolidin-2-yl)propan-2-one, subjected to reductive amination with dimethylamine under catalytic hydrogenation conditions. Palladium or platinum catalysts facilitate the transformation, yielding the target compound with moderate stereochemical control (50-70% yield). The method's efficiency depends critically on preserving the chiral integrity during imine formation and reduction, often necessitating carefully controlled reaction conditions to prevent racemization [6].

  • Ring-Opening of Donor-Acceptor (DA) Cyclopropanes: A more recent innovation employs nickel- or yttrium-catalyzed reactions between DA cyclopropanes (e.g., 1,1-diester substituted cyclopropanes) and dimethylamine. This method proceeds through a stereospecific ring-opening/amination sequence, producing protected pyrrolidinone intermediates that undergo subsequent reduction to yield the target amine. With yields reaching 60-80% and superior stereochemical fidelity, this approach represents a significant advancement in efficiency, though it requires additional deprotection steps that impact overall atom economy [6].

Table 1: Comparative Analysis of Synthetic Methods for (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

Synthetic MethodYield RangeStereochemical ControlKey LimitationsCatalytic System
Reductive Amination50-70%ModerateRacemization riskPd/C, H₂; PtO₂, H₂
DA Cyclopropane Ring-Opening60-80%HighMulti-step deprotection requiredY(OTf)₃; Ni(cod)₂
Chiral Pool Derivatization40-65%HighLimited by precursor availabilityN/A (L-proline derivatives)

A third approach involves chiral pool synthesis starting from naturally occurring L-proline derivatives. While providing excellent stereochemical preservation, this route suffers from step inefficiency and moderate yields (40-65%), limiting its industrial applicability [6]. The evolution toward transition metal-catalyzed methods reflects broader trends in asymmetric synthesis, where catalyst-controlled stereoselectivity offers more flexible access to enantiopure amines without dependence on chiral natural products. These synthetic advances have enabled broader exploration of the compound's pharmacological and catalytic properties, establishing it as a versatile chiral building block beyond its initial applications.

Role in Neuropharmacology and Receptor-Targeted Drug Design

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine has emerged as a structurally significant pharmacophore in next-generation neurotherapeutic agents, particularly those targeting the opioid epidemic and substance use disorders. Its molecular architecture combines elements that enable dual engagement with key CNS receptors:

  • Dopamine D3 Receptor (D3R) Antagonism: The protonatable pyrrolidine nitrogen (pKa ~10.2) and ethylamine spacer mimic endogenous dopamine's pharmacophore geometry, facilitating selective D3R binding. Computational models indicate optimal interaction with D3R's secondary binding pocket, conferring subtype selectivity over D2 receptors—a critical advance for minimizing extrapyramidal side effects associated with non-selective dopamine antagonists [2] [6] [9].

  • μ-Opioid Receptor (MOR) Modulation: The dimethylaminoethyl moiety exhibits structural homology with MOR agonist pharmacophores, particularly when incorporated into bivalent ligand architectures. This enables partial agonism at MOR while the D3R antagonism component simultaneously mitigates reward pathways, creating compounds with inherent resistance to misuse [2].

Table 2: Neuropharmacologically Relevant Properties of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

PropertyValue/RangeMethodologyNeuropharmacological Significance
Calculated logP1.2Computational predictionModerate lipophilicity for BBB penetration
pKa (pyrrolidine N)~10.2Spectrophotometric titrationProtonation state at physiological pH
pKa (dimethylamino N)~9.8Spectrophotometric titrationInfluences receptor binding affinity
Aqueous Solubility<1 mg/mL at 25°CShake-flask methodImpacts formulation development
Molecular Volume173 ųComputational modelingComplementarity with MOR/D3R binding pockets

These properties underpin its incorporation into bivalent ligands designed as innovative solutions to the opioid crisis. By tethering the compound to opioid scaffolds like loperamide or TRV130, researchers have created single-molecule entities (e.g., compounds 46, 84, 114, 121) that simultaneously activate MOR for analgesia while blocking D3R to reduce addictive liability. These chimeric molecules exhibit optimized Central Nervous System Multiparameter Optimization (CNS-MPO) scores >4.0, predicting enhanced blood-brain barrier permeability compared to earlier peripherally restricted analogs (CNS-MPO <2.5) [2]. The compound's structural flexibility allows precise adjustment of spacer length and tethering geometry to balance MOR/D3R binding kinetics—a critical factor in maintaining therapeutic ratios between analgesic efficacy and abuse deterrence. Current research focuses on further optimizing these hybrid molecules for either central or peripheral activity, tailoring distribution profiles for specific pain indications while minimizing CNS side effects [2] [6] [9].

Significance in Asymmetric Catalysis and Green Chemistry Paradigms

Beyond its pharmacological applications, (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine serves as a versatile catalyst precursor in sustainable asymmetric synthesis, aligning with green chemistry principles by reducing solvent waste and energy consumption. Its utility manifests in two primary contexts:

  • Solvent-Free Epoxide Ring-Opening Reactions: Chiral Cr(salen) complexes incorporating pyrrolidine derivatives analogous to our target compound catalyze the desymmetrization of meso-epoxides under solvent-free conditions. For example, cyclohexene oxide undergoes azidolysis with trimethylsilyl azide at catalyst loadings as low as 2 mol%, yielding enantiomerically enriched azidoalcohols (84-94% ee) without solvent mediation. This approach achieves E factors (kg waste/kg product) below 3.0—dramatically lower than traditional solvent-dependent processes (E factors >50). The pyrrolidine nitrogen facilitates catalyst activation through coordination to chromium, while the dimethylamino group tunes electron density to enhance enantioselectivity. Catalyst recyclability is demonstrated over ≥5 cycles without significant loss in activity or selectivity, further enhancing process sustainability [5].

  • Borrowing Hydrogen N-Methylation: The compound itself functions as a precursor to catalysts enabling efficient N-methylation of amines using methanol as both methylating agent and solvent—an exemplar of atom-economical "borrowing hydrogen" methodology. In situ-formed iridium or ruthenium complexes bearing pyrrolidine-derived ligands catalyze the conversion of primary amines to tertiary dimethylamines with water as the sole byproduct. This green alternative replaces traditional methylation methods employing hazardous methyl halides or dimethyl sulfate, eliminating stoichiometric salt waste and enhancing reaction safety profiles. Yields exceed 85% for diverse amine substrates under concentrated conditions (neat or high concentrations), demonstrating compatibility with the principles of step-economy and waste reduction central to modern green chemistry paradigms [7].

These applications highlight how the compound's bifunctional design—combining a metal-coordinating pyrrolidine with a basic dimethylamino group—creates synergistic catalytic effects unattainable with monofunctional analogs. The (S)-configuration proves particularly crucial in epoxide desymmetrization, where catalyst asymmetry dictates the stereochemical outcome through well-defined transition states. As pharmaceutical manufacturing increasingly prioritizes sustainability, such solvent-free or highly concentrated processes employing chiral amine catalysts or precursors represent strategic advances toward reducing the environmental footprint of fine chemical production [5] [7] [8].

Properties

Product Name

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

IUPAC Name

N,N-dimethyl-2-[(2S)-pyrrolidin-2-yl]ethanamine

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

YSIPQGUGLHBNQY-QMMMGPOBSA-N

Canonical SMILES

CN(C)CCC1CCCN1

Isomeric SMILES

CN(C)CC[C@@H]1CCCN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.